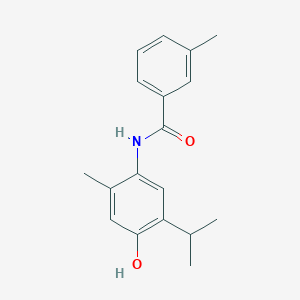

N-hydroxy-1-(4-morpholinyl)-1-(3-nitrophenyl)methanimine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

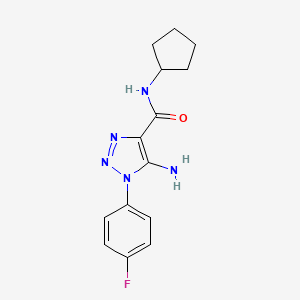

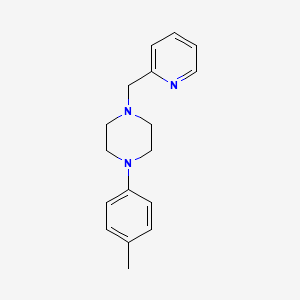

N-hydroxy-1-(4-morpholinyl)-1-(3-nitrophenyl)methanimine, also known as NOHA, is a potent inhibitor of the enzyme nitric oxide synthase (NOS). Nitric oxide (NO) is a signaling molecule that plays an important role in various physiological processes, including vasodilation, neurotransmission, and immune response. NOHA is a synthetic compound that has been widely used in scientific research to study the role of NO in various biological systems.

Applications De Recherche Scientifique

Chemosensor Activity for Lanthanide Cations and Anions

N-hydroxy-1-(4-morpholinyl)-1-(3-nitrophenyl)methanimine and related compounds exhibit chemosensor activity towards lanthanide cations and various anions such as fluoride, cyanide, and acetate. Specifically, these compounds have shown effectiveness as bifunctional sensors for europium(III) cation and fluoride anion, indicating their potential in detecting and quantifying these species in various environments (Tolpygin et al., 2017).

Biological Activity in Medicinal Chemistry

A series of derivatives related to N-hydroxy-1-(4-morpholinyl)-1-(3-nitrophenyl)methanimine have been synthesized and evaluated for their larvicidal activity, demonstrating significant potential against third instar larvae. This suggests a role in developing new compounds for pest control, highlighting the chemical's versatility beyond its primary applications (Gorle et al., 2016).

Synthesis of Morpholinone Heterocycles

The compound has been utilized in catalyzed reactions to generate morpholinone heterocycles through formal [3 + 3] additions. This method has enabled the production of γ-hydroxy amino esters, which are of interest due to their potential in creating optically enriched γ-lactams. This synthesis route opens avenues for the development of novel organic compounds with potential pharmaceutical applications (Phillips et al., 2008).

Development of Antioxidants

Studies involving N-hydroxy-1-(4-morpholinyl)-1-(3-nitrophenyl)methanimine derivatives have explored their capabilities as antioxidants. These investigations have led to the design of compounds with improved antioxidant potential, which could play a crucial role in mitigating oxidative stress and related diseases (Çetinkaya et al., 2012).

Fluorescent Probes for Hypoxic Cells

The compound has been employed in the development of fluorescent probes for detecting hypoxia in tumor cells. Through the incorporation of specific functional groups, these probes have demonstrated high selectivity and sensitivity for hypoxic conditions, suggesting their utility in biomedical research and diagnostic imaging (Feng et al., 2016).

Propriétés

IUPAC Name |

(NZ)-N-[morpholin-4-yl-(3-nitrophenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c15-12-11(13-4-6-18-7-5-13)9-2-1-3-10(8-9)14(16)17/h1-3,8,15H,4-7H2/b12-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLZMYGNSUDOOW-QXMHVHEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=NO)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1/C(=N\O)/C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morpholino(3-nitrophenyl)methanone oxime | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{3-[cyclohexyl(methyl)amino]propyl}-8-(3-furoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5565583.png)

![2-({[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}amino)benzoic acid](/img/structure/B5565623.png)

![4-[(dimethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5565625.png)

![(3-chlorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine](/img/structure/B5565646.png)

![8-fluoro-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5565665.png)